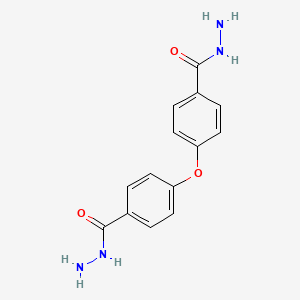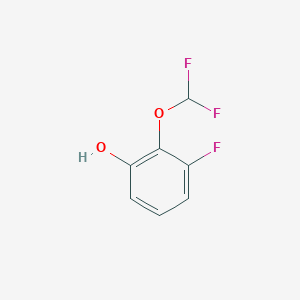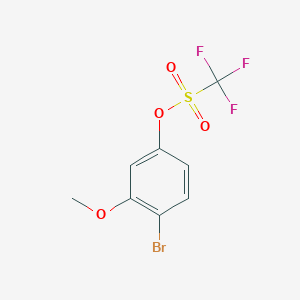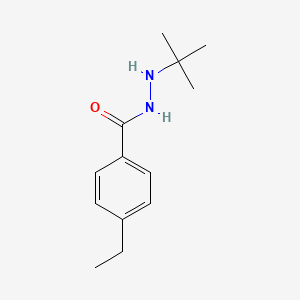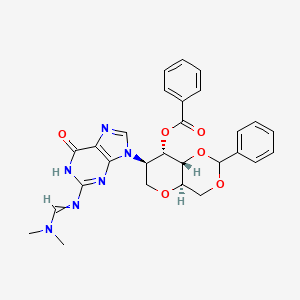![molecular formula C24H34N6O8S2 B13440336 2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[73003,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid is a complex organic compound with a multifaceted structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Stepwise Synthesis: Building the molecule piece by piece, starting from simpler precursors.
Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.
Coupling Reactions: Employing coupling reactions to join different fragments of the molecule.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to accelerate reactions and improve selectivity.
Purification Techniques: Employing techniques such as chromatography and crystallization to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated compounds or other derivatives.
科学研究应用
This compound may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate or therapeutic agent.
Industry: As a precursor for the synthesis of more complex molecules or materials.
作用机制
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes through various mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
Peptides: Short chains of amino acids with diverse biological activities.
Nucleotides: Building blocks of nucleic acids with various roles in cellular processes.
Polyketides: A class of secondary metabolites with diverse structures and functions.
Uniqueness
The uniqueness of 2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid lies in its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.
属性
分子式 |
C24H34N6O8S2 |
|---|---|
分子量 |
598.7 g/mol |
IUPAC 名称 |
2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H34N6O8S2/c1-11(31)17(23(35)36)13-7-15(39-5-3-27-9-25)19-22(34)30-14(18(12(2)32)24(37)38)8-16(40-6-4-28-10-26)20(30)21(33)29(13)19/h9-14,17-18,31-32H,3-8H2,1-2H3,(H2,25,27)(H2,26,28)(H,35,36)(H,37,38) |
InChI 键 |
BFEMIACRAITJLK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1CC(=C2N1C(=O)C3=C(CC(N3C2=O)C(C(C)O)C(=O)O)SCCN=CN)SCCN=CN)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


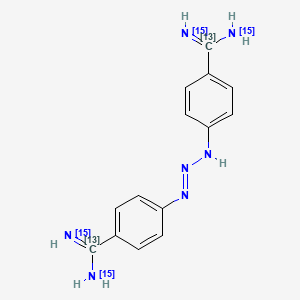
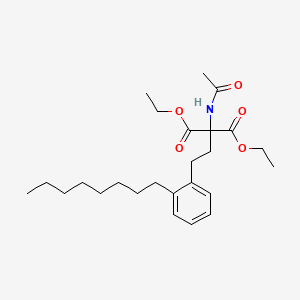
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
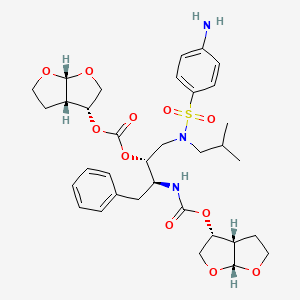
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
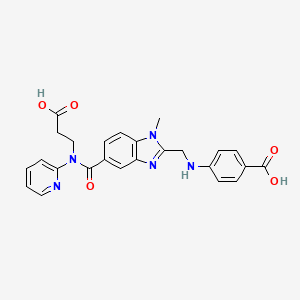
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
